1-Bromo-2-(chloromethoxy)-4-nitrobenzene
Description
Significance of Aryl Halides and Nitro Groups in Synthetic Chemistry
Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are pivotal intermediates in chemical synthesis. fiveable.meiitk.ac.in Their utility stems from their ability to participate in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. fiveable.me These reactions are powerful tools for forming new carbon-carbon bonds. The stability of the aromatic ring makes aryl halides generally less reactive towards nucleophiles compared to alkyl halides, allowing for selective activation under specific catalytic conditions. fiveable.me The identity of the halogen (iodine, bromine, or chlorine) influences the reactivity, with iodine being the most reactive, which allows chemists to fine-tune reaction conditions for optimal outcomes. fiveable.me Aryl halides serve as precursors for a multitude of aromatic compounds such as phenols and aryl amines. vaia.com
The nitro group (NO2) is another functional group of immense importance in organic synthesis. uts.edu.auwiley.com Its strong electron-withdrawing nature significantly influences the reactivity of the molecule to which it is attached. mdpi.com This property facilitates nucleophilic aromatic substitution reactions, especially when the nitro group is positioned ortho or para to a leaving group. libretexts.org Historically, aromatic nitro compounds have been vital as precursors for azo dyes and explosives. scispace.com A key transformation of the nitro group is its reduction to an amino group (NH2), which is a fundamental step in the synthesis of anilines, many of which are precursors to pharmaceuticals. nih.gov Furthermore, the nitro group can activate adjacent C-H bonds, making them acidic and enabling reactions such as the Henry (nitro-aldol) and Michael reactions. wiley.comnih.gov This diverse reactivity makes nitro compounds ideal intermediates for building complex molecular frameworks. mdpi.comnih.gov
Role of α-Haloethers in Contemporary Organic Transformations
α-Haloethers are a class of organic compounds characterized by a halogen atom and an alkoxy group attached to the same carbon atom. wikipedia.org This structural feature renders them highly reactive alkylating agents. wikipedia.orgwikipedia.org Chloroalkyl ethers, with the general structure R-O-(CH2)n-Cl, are widely used in organic synthesis. wikipedia.org
One of the most prominent roles of α-haloethers is in the protection of alcohols. wikipedia.org Reagents like chloromethyl methyl ether (CH3OCH2Cl or MOM-Cl) are used to introduce the methoxymethyl (MOM) protecting group onto an alcohol. wikipedia.orgwikipedia.org This process converts the reactive alcohol into a MOM ether, which is stable under a variety of reaction conditions, including those involving strong bases, nucleophiles, and certain reducing and oxidizing agents. uwindsor.ca The protection strategy is crucial in multistep syntheses where a specific functional group needs to be shielded from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org Once the desired transformations are complete, the MOM group can be readily removed, typically by treatment with acid, to regenerate the original alcohol. wikipedia.orgvaia.com This reversible protection makes α-haloethers like MOM-Cl indispensable tools for synthetic chemists.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrClNO3 |
|---|---|
Molecular Weight |
266.47 g/mol |
IUPAC Name |
1-bromo-2-(chloromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c8-6-2-1-5(10(11)12)3-7(6)13-4-9/h1-3H,4H2 |
InChI Key |
VTMVGJFBCCDRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2 Chloromethoxy 4 Nitrobenzene
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis provides a logical framework for devising a synthetic plan by deconstructing the target molecule into simpler, readily available starting materials.
The chloromethoxy group, an ether derivative, presents a logical point for disconnection. The carbon-oxygen bond is a key target for retrosynthetic cleavage. youtube.com This one-group C-X disconnection approach is common for molecules containing carbon-heteroatom bonds. youtube.com The process involves breaking the bond between the aromatic ring's oxygen and the chloromethyl group.
This disconnection yields two synthons: a phenoxide anion (a nucleophile) and a chloromethyl cation (an electrophile). youtube.com The corresponding synthetic equivalents, or real-world reagents, would be a substituted 2-bromo-5-nitrophenol and a suitable chloromethylating agent like bis(chloromethyl) ether or a related reagent. The forward reaction, a Williamson ether synthesis, would involve the reaction of the phenoxide with the electrophilic carbon source to form the desired ether linkage. youtube.com
The bromine atom and the nitro group attached to the benzene (B151609) ring are typically introduced via electrophilic aromatic substitution (EAS) reactions. libretexts.org A retrosynthetic analysis must consider the order in which these groups are introduced, as existing substituents on the ring dictate the position of subsequent additions. libretexts.org
Disconnecting the C-Br and C-NO₂ bonds leads back to a simpler benzene core and electrophilic sources for each group (e.g., Br⁺ and NO₂⁺). libretexts.org The order of these disconnections is critical. For the target molecule, the final arrangement is para-nitro and ortho-bromo relative to the oxygen functionality. This substitution pattern suggests that the directing effects of the substituents must be carefully managed during the forward synthesis. For instance, starting with a phenol derivative, the hydroxyl group is a strongly activating ortho-, para-director, which would influence the position of subsequent bromination and nitration steps.
Approaches to Constructing the 1-Bromo-4-nitrobenzene (B128438) Core
The 1-bromo-4-nitrobenzene scaffold is a key intermediate for the target molecule. Its synthesis is primarily achieved through electrophilic aromatic substitution on a monosubstituted benzene ring.
Electrophilic aromatic substitution is the most common class of reactions for functionalizing benzene and its derivatives. msu.edu The generation of a strong electrophile is required to react with the stable aromatic ring. msu.edu
A primary route to 1-bromo-4-nitrobenzene involves the nitration of bromobenzene. pbworks.com In this reaction, bromobenzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid. scribd.comsavitapall.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). savitapall.comedubirdie.comyoutube.com
The bromine atom on the ring is a deactivating group, meaning the reaction is slower than the nitration of benzene itself. pbworks.com However, it is an ortho-, para-director, meaning it directs the incoming nitro group to the positions ortho and para relative to itself. pbworks.comedubirdie.comyoutube.com This is due to the ability of bromine's lone pairs to stabilize the intermediate carbocation (the sigma complex) through resonance when the attack occurs at these positions. edubirdie.com
The reaction typically produces a mixture of two main products: 1-bromo-2-nitrobenzene (ortho) and 1-bromo-4-nitrobenzene (para). pbworks.com The para isomer is generally the major product due to the steric hindrance of the bromine atom, which impedes attack at the adjacent ortho positions. edubirdie.com The product ratio can be influenced by reaction conditions, but a typical outcome is a higher yield of the para product. edubirdie.com Separation of the isomers is often achieved by recrystallization, as the para product has a higher melting point (127°C) and is less soluble in solvents like ethanol than the ortho product (melting point 43°C). pbworks.com To prevent the formation of dinitrated byproducts, such as 1-bromo-2,4-dinitrobenzene, the reaction temperature is carefully controlled, often kept below 60°C. edubirdie.com
| Reactant | Reagents | Key Conditions | Primary Products | Separation Method |
|---|---|---|---|---|
| Bromobenzene | Conc. HNO₃ + Conc. H₂SO₄ | Temperature control (e.g., 50-60°C pbworks.com or 30-35°C savitapall.com) to prevent dinitration. edubirdie.com | 1-bromo-4-nitrobenzene (para, major) pbworks.com, 1-bromo-2-nitrobenzene (ortho, minor) pbworks.com | Recrystallization from ethanol, leveraging the lower solubility of the para isomer. pbworks.comsavitapall.com |
An alternative conceptual approach is the bromination of nitrobenzene (B124822). However, this route presents significant challenges for obtaining the desired para-isomer. The nitro group is a powerful deactivating substituent, making the aromatic ring much less reactive towards electrophilic attack. msu.edusciencemadness.org Consequently, harsh reaction conditions are required, such as high temperatures and the use of a Lewis acid catalyst like ferric bromide (FeBr₃). msu.edusciencemadness.org
Crucially, the nitro group is a meta-director. sciencemadness.org Therefore, the electrophilic bromination of nitrobenzene overwhelmingly yields 1-bromo-3-nitrobenzene (meta-bromonitrobenzene) as the major product. msu.edu The formation of the ortho and para isomers is minimal. This makes the direct bromination of nitrobenzene an unsuitable method for the synthesis of the 1-bromo-4-nitrobenzene core.
Various brominating agents have been studied to overcome the deactivation by the nitro group, including sodium bromate in strong acid and barium tetrafluorobromate(III), which can brominate nitrobenzene without a catalyst. researchgate.netresearchgate.net Even with these powerful reagents, the substitution occurs at the meta position. researchgate.net For example, bromination with dibromoisocyanuric acid in concentrated sulfuric acid yields m-bromonitrobenzene. google.com
| Reagent/System | Conditions | Major Product | Relevance to 1-Bromo-4-nitrobenzene Synthesis |
|---|---|---|---|
| Br₂ / FeBr₃ | High Temperature (e.g., 140°C) msu.edu | 1-Bromo-3-nitrobenzene sciencemadness.org | Ineffective; produces the meta isomer. |
| Sodium Bromate (NaBrO₃) / Strong Acid | 40-100°C researchgate.net | m-Bromonitrobenzene | Ineffective; produces the meta isomer. |
| Barium Tetrafluorobromate (Ba(BrF₄)₂) | No catalyst needed researchgate.net | 3-Bromonitrobenzene researchgate.net | Ineffective; produces the meta isomer. |
| N-Bromosuccinimide (NBS) / H₂SO₄ | 85-90°C google.com | m-Bromonitrobenzene | Ineffective; produces the meta isomer. |
Electrophilic Aromatic Substitution Routes
Introduction of the Chloromethoxy Substituent
The introduction of the chloromethoxy group onto the phenolic oxygen of a suitable precursor, such as 2-bromo-5-nitrophenol, is a pivotal step in the synthesis of 1-bromo-2-(chloromethoxy)-4-nitrobenzene.
Reactions Involving Formaldehyde (B43269) and Hydrogen Halides
The direct introduction of a chloromethyl group onto an aromatic ring can be achieved through the Blanc chloromethylation reaction. quora.com This reaction utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. quora.com While typically used for the chloromethylation of the aromatic ring itself, the underlying principles can be adapted for the formation of a chloromethoxy group from a phenol. The reaction of a phenol with formaldehyde and hydrogen chloride can lead to the formation of a hydroxymethyl intermediate, which is then converted to the corresponding chloromethyl ether.
Precursors and Intermediate Derivatization for Chloromethoxy Formation
A more controlled method for the introduction of the chloromethoxy group involves the use of chloromethyl methyl ether (CME). This reagent can react with a phenolic precursor, such as 2-bromo-5-nitrophenol, in the presence of a base to form the desired chloromethoxy derivative. The synthesis of chloromethyl methyl ether itself can be accomplished through the reaction of dimethoxymethane with acetyl chloride in the presence of a catalytic amount of zinc bromide. orgsyn.org This in-situ generation of CME can be advantageous for immediate use in subsequent reactions.
The reaction of a phenol with formaldehyde and an acid catalyst can generate a benzylic alcohol intermediate. In the context of synthesizing the target compound, 2-bromo-5-nitrophenol would first be hydroxymethylated at the phenolic oxygen, followed by conversion of the hydroxyl group of the newly introduced substituent into a chloride.
Chemo- and Regioselective Considerations in Functionalization
The synthesis of this compound is governed by important chemo- and regioselective considerations. During the functionalization of the aromatic ring, the directing effects of the substituents play a crucial role. For instance, in the nitration of 2-bromophenol, the strongly activating hydroxyl group directs the incoming nitro group to the ortho and para positions. The presence of the bromo group at the 2-position will influence the ratio of the resulting isomers.
When introducing the chloromethoxy group onto 2-bromo-5-nitrophenol, the reaction is chemoselective for the phenolic hydroxyl group over potential reactions with the aromatic ring, especially when using reagents like chloromethyl methyl ether under basic conditions. The electron-withdrawing nature of the nitro and bromo groups deactivates the aromatic ring towards further electrophilic substitution, thus favoring the O-alkylation of the phenol.
The table below summarizes the key reactions and considerations in the synthesis of this compound.
| Step | Reaction | Reagents and Conditions | Key Considerations |
| 1 | Aromatic Functionalization | Nitration of bromobenzene or bromination/nitration of phenolic precursors. | Regioselectivity is governed by the directing effects of existing substituents. |
| 2 | Precursor Synthesis | Synthesis of 2-bromo-5-nitrophenol. | Control of reaction conditions to favor the desired isomer. |
| 3 | Chloromethoxy Group Introduction | Reaction of 2-bromo-5-nitrophenol with formaldehyde and HCl, or with chloromethyl methyl ether. | Chemoselectivity for O-alkylation of the phenol over aromatic substitution. |
Reaction Pathways and Mechanistic Investigations of 1 Bromo 2 Chloromethoxy 4 Nitrobenzene
Reactivity at the Aryl Bromine Position
The bromine atom, being a halogen, is a competent leaving group in various organic transformations. Its reactivity on the benzene (B151609) ring of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene is modulated by the other ring substituents.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. The reaction proceeds through a bimolecular addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring, the leaving group, and the incoming nucleophile.
The presence of a strongly electron-withdrawing group, such as a nitro group (-NO2), is crucial for the activation of an aryl halide towards SNAr. libretexts.org In this compound, the nitro group is located at the para-position relative to the bromine leaving group. This positioning is optimal for stabilizing the negative charge developed in the Meisenheimer complex intermediate through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group, thereby lowering the activation energy of the reaction. stackexchange.com
| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |
|---|---|---|---|
| Nitro (-NO2) | para (C4) | Strongly electron-withdrawing (-M, -I) | Strongly activating; stabilizes the Meisenheimer complex through resonance. |
| Chloromethoxy (-OCH2Cl) | ortho (C2) | Electron-donating (+M) and electron-withdrawing (-I) | Complex influence; potential for steric hindrance. |
In the context of SNAr reactions, the typical leaving group ability of halogens follows the order F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. brainly.commasterorganicchemistry.comlibretexts.org The reason for this difference lies in the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile to form the Meisenheimer complex is generally the slow step, and the carbon-halogen bond is not broken at this stage. chemistrysteps.com Therefore, the strength of the carbon-halogen bond is less critical. Instead, the electronegativity of the halogen plays a more significant role. A more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
For this compound, bromine is a reasonably good leaving group. While a corresponding fluoro-substituted compound would be expected to be more reactive in SNAr, the bromo-derivative is still significantly activated by the para-nitro group. Compared to chlorine, bromine is generally considered a slightly better leaving group in many contexts due to its greater polarizability and the weaker C-Br bond, though in SNAr the electronegativity difference often makes chlorine a slightly better leaving group. brainly.comreddit.com
| Halogen | Electronegativity (Pauling Scale) | Typical SNAr Reactivity Order |
|---|---|---|
| Fluorine (F) | 3.98 | 1 (Most Reactive) |
| Chlorine (Cl) | 3.16 | 2 |
| Bromine (Br) | 2.96 | 3 |
| Iodine (I) | 2.66 | 4 (Least Reactive) |
Metal-Catalyzed Cross-Coupling Reactions
The aryl bromine position in this compound is also a suitable handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. nobelprize.org The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. researchgate.netresearchgate.net While there are no specific reports on the Stille coupling of this compound, related compounds like 1-bromo-4-nitrobenzene (B128438) have been successfully employed in such reactions. brainly.com The presence of the electron-withdrawing nitro group can facilitate the oxidative addition step. However, the ortho-chloromethoxy group might introduce steric hindrance that could affect the reaction rate and efficiency. nih.gov
Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide. researchgate.net This reaction is widely used due to the stability and low toxicity of the boron reagents. For sterically hindered substrates, such as those with ortho-substituents, specific ligands and reaction conditions are often required to achieve good yields. topicsonchemeng.org.myresearchgate.netorganic-chemistry.org For instance, the Suzuki-Miyaura coupling of 1-bromo-4-nitrobenzene with phenylboronic acid has been reported. researchgate.net It is anticipated that this compound would also undergo Suzuki coupling, although the steric bulk of the ortho-substituent would need to be considered in the choice of catalyst and ligand. organic-chemistry.orgrsc.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper. wikipedia.org The reaction is generally tolerant of various functional groups. The Sonogashira coupling of 1-bromo-4-nitrobenzene has been documented. researchgate.net The steric hindrance from the ortho-chloromethoxy group in the target molecule could influence the efficiency of the coupling, potentially requiring optimized reaction conditions or more robust catalyst systems. nih.gov
| Reaction Name | Organometallic Reagent | General Applicability | Potential Challenges for the Target Compound |
|---|---|---|---|
| Stille | Organostannane (R-SnR'3) | Broad scope, but toxicity of tin reagents is a concern. researchgate.net | Steric hindrance from the ortho-chloromethoxy group. nih.gov |
| Suzuki | Organoboron (R-B(OH)2) | Widely used, mild conditions, low toxicity of reagents. researchgate.net | Steric hindrance may require specialized ligands. topicsonchemeng.org.myresearchgate.net |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Effective for forming aryl-alkyne bonds. wikipedia.org | Steric hindrance could impact reaction efficiency. nih.gov |
Mechanistic Aspects of Transmetalation and Reductive Elimination
While specific studies on the transmetalation and reductive elimination involving this compound are not prevalent in the existing literature, the mechanistic aspects can be inferred from the general principles of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. In a hypothetical cross-coupling reaction, the C-Br bond is the most likely site of reactivity.
The catalytic cycle would commence with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.
Subsequently, transmetalation would occur with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound). This step involves the transfer of an organic group from the main group metal to the palladium center, displacing the bromide ion and generating a new diorganopalladium(II) complex.
The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium center couple and are expelled from the coordination sphere, forming a new carbon-carbon bond and regenerating the catalytically active Pd(0) species. The strongly electron-withdrawing nitro group on the aromatic ring would likely influence the rate of both oxidative addition and reductive elimination.
| Step | Description | Key Intermediates |
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | Aryl-Pd(II)-Br complex |
| Transmetalation | Transfer of an organic group (R) from an organometallic reagent to the palladium center. | Aryl-Pd(II)-R complex |
| Reductive Elimination | Coupling of the aryl and R groups to form a new C-C bond and regenerate the Pd(0) catalyst. | Pd(0) complex and the coupled product |
Reactivity of the Chloromethoxy Group
The chloromethoxy group (-OCH₂Cl) is an α-chloro ether, a functional group known for its high reactivity, particularly in nucleophilic substitution reactions. The chlorine atom is benzylic-like, being attached to a carbon adjacent to an oxygen atom and an aromatic ring, which enhances its reactivity.
Nucleophilic Displacement Reactions of the Benzylic Chlorine
The chlorine atom in the chloromethoxy group is highly susceptible to nucleophilic attack due to the stabilizing effect of the adjacent oxygen atom on the resulting carbocation-like transition state. This reactivity is analogous to that of benzylic halides.
In the presence of alcohols or alkoxides, this compound is expected to readily undergo nucleophilic substitution to form the corresponding ethers. This reaction would proceed via an Sₙ2 or Sₙ1-like mechanism, depending on the reaction conditions and the nucleophile. With water or hydroxide (B78521) as the nucleophile, the corresponding alcohol would be formed.
| Nucleophile | Product | Reaction Type |
| R-OH (Alcohol) | 1-Bromo-2-(alkoxymethoxy)-4-nitrobenzene | Nucleophilic Substitution |
| H₂O (Water) | 1-Bromo-2-(hydroxymethoxy)-4-nitrobenzene | Nucleophilic Substitution |
Similarly, reaction with thiols or thiolates would lead to the formation of thioethers. The high nucleophilicity of sulfur compounds makes this a facile transformation. Amines, acting as nitrogen nucleophiles, would react to produce the corresponding aminomethyl ethers. The reaction with primary or secondary amines would yield secondary or tertiary amines, respectively.
| Nucleophile | Product | Reaction Type |
| R-SH (Thiol) | 1-Bromo-2-((alkylthio)methoxy)-4-nitrobenzene | Nucleophilic Substitution |
| R-NH₂ (Primary Amine) | 1-Bromo-4-nitro-2-(((alkylamino)methyl)oxy)benzene | Nucleophilic Substitution |
Rearrangement Reactions Involving the Chloromethoxy Moiety
While specific rearrangement reactions for this compound are not documented, α-haloethers can be susceptible to rearrangement under certain conditions, such as in the presence of Lewis acids. These rearrangements could potentially involve the migration of the chloromethyl group or other intramolecular transformations. However, without experimental data, any proposed rearrangement pathway remains speculative.
Reactivity of the Nitro Group
The nitro group (-NO₂) is a dominant functional group on the aromatic ring of this compound, profoundly influencing its chemical properties. Its strong electron-withdrawing nature is central to the molecule's reactivity, particularly in reduction reactions and its influence on further aromatic substitution.
Reduction Pathways to Amino Derivatives
The conversion of the nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis, providing a pathway to anilines which are valuable intermediates. Aromatic nitro compounds can be reduced to their corresponding amines through various methods. wikipedia.orggoogle.com The choice of reagent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). wikipedia.org It is a clean and efficient method, but may also reduce other susceptible functional groups.
Metal-Acid Systems: Historically significant and widely used, this approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). scispace.com For instance, the Bechamp reduction uses iron filings and hydrochloric acid.
Sulfide (B99878) and Hydrosulfite Reductions: Reagents like sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction. wikipedia.org These are often employed for the selective reduction of one nitro group in a dinitro compound.
Transfer Hydrogenation: This technique uses a source of hydrogen other than H₂ gas. Common hydrogen donors include hydrazine (B178648) (N₂H₄), cyclohexene, or formic acid, often in the presence of a catalyst like Pd/C. scispace.com
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | Highly efficient, but can reduce other groups (e.g., alkenes, alkynes). |
| Fe, HCl | Aqueous/Alcoholic solution, Reflux | Cost-effective and widely used in industry. |
| SnCl₂, HCl | Concentrated HCl, Room Temperature | Effective but the tin salts produced can be problematic to remove. wikipedia.org |
| Zn, NH₄Cl | Aqueous solution, Room Temperature | Can selectively reduce nitro groups to hydroxylamines under controlled conditions. wikipedia.orgscispace.com |
| NaBH₄, Pd/C | Ethanol/Water, Room Temperature | Sodium borohydride (B1222165) itself is generally not effective for nitro group reduction but is activated by a catalyst. scispace.com |
| Hydrazine, Pd/C | Ethanol, Reflux | A common transfer hydrogenation method. |
For this compound, a key consideration would be the stability of the chloromethoxy group under the reaction conditions. Strong acidic conditions or certain catalytic systems could potentially cleave this group.
Influence on Aromatic Ring Activation/Deactivation and Directing Effects
The nitro group exerts a powerful influence on the reactivity of the benzene ring towards electrophilic aromatic substitution (EAS). Due to its strong electron-withdrawing properties, the nitro group deactivates the aromatic ring, making it significantly less reactive than benzene. msu.edulibretexts.orgmsu.edu This deactivation stems from the reduction of electron density in the π-system of the ring, which makes it less attractive to incoming electrophiles. quora.comnumberanalytics.comquora.com The rate of electrophilic substitution on a nitro-substituted ring can be millions of times slower than on benzene itself. msu.edulibretexts.org
In addition to deactivation, the nitro group is a meta-director. chemguide.co.uktestbook.compressbooks.pub This means it directs incoming electrophiles to the positions meta to itself (C-3 and C-5). In the case of this compound, the positions meta to the nitro group are C-3 and C-5. The directing effect can be explained by examining the resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack. When the electrophile attacks the ortho or para positions relative to the nitro group, one of the resulting resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group. testbook.comlibretexts.org This is a highly unstable and energetically unfavorable arrangement. libretexts.org In contrast, attack at the meta position avoids this destabilizing interaction, making the meta pathway the favored one. testbook.com
Interplay of Substituent Effects on Overall Reactivity
Electronic and Steric Effects of Bromine, Nitro, and Chloromethoxy Groups
The three substituents on the benzene ring each possess distinct electronic and steric characteristics that collectively dictate the molecule's reactivity profile.
Nitro Group (-NO₂): As discussed, this is a strong deactivating group due to its powerful electron-withdrawing inductive (-I) and resonance (-M) effects. quora.comnumberanalytics.com Sterically, it is moderately bulky.
Chloromethoxy Group (-OCH₂Cl): This group has more complex electronic effects. The oxygen atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I). The chlorine atom on the methyl group further enhances this inductive withdrawal. However, the oxygen atom also has lone pairs that can be donated to the ring through resonance (+M), which is an activating effect. Generally, for alkoxy (-OR) groups, the resonance effect outweighs the inductive effect, making them activating and ortho, para-directing. msu.edu The presence of the electron-withdrawing chlorine atom on the methyl group will temper the activating nature of the oxygen's resonance effect. Sterically, this group is bulkier than a simple methoxy (B1213986) group.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
|---|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-M) | Strongly Deactivating | Meta |
| -Br (Bromo) | Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Weakly Deactivating | Ortho, Para |
| -OCH₂Cl (Chloromethoxy) | Electron-Withdrawing (-I) | Electron-Donating (+M) | Weakly Activating/Deactivating (Complex) | Ortho, Para |
Resonance and Inductive Contributions to Molecular Reactivity
The reactivity of the aromatic ring is a direct consequence of the balance between inductive and resonance effects.
Resonance Effect (±M): The resonance effects are more varied. The nitro group strongly withdraws π-electron density from the ring (-M effect), particularly from the ortho and para positions, which is the primary reason for its strong deactivating and meta-directing nature. quora.comyoutube.com Conversely, the bromine and the oxygen of the chloromethoxy group can donate lone-pair electron density into the ring (+M effect). This donation enriches the electron density at the ortho and para positions relative to the meta positions, explaining their ortho, para-directing influence. lumenlearning.comunizin.org
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound is predicted to be influenced by the electronic properties of the benzene (B151609) ring and its substituents: the nitro group (-NO2), the bromine atom (-Br), and the chloromethoxy group (-OCH2Cl). The benzene ring itself exhibits characteristic absorptions, which are modified by these functional groups. Aromatic nitro compounds are known to display weak n→π* transitions and more intense π→π* transitions. libretexts.orguni-muenchen.de The presence of multiple substituents on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene chromophore. up.ac.za
The anticipated electronic transitions for this compound are detailed in the interactive table below. These transitions are primarily of the π→π* and n→π* type, characteristic of aromatic compounds containing heteroatoms and unsaturated groups.
Table 1: Predicted UV-Vis Spectral Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Chromophore |
|---|---|---|---|
| ~250-270 | High | π→π* | Benzene ring with substituents |
The π→π* transition, expected to appear in the 250-270 nm range, corresponds to the excitation of electrons from the π bonding orbitals of the aromatic system to the antibonding π* orbitals. This is typically a high-intensity absorption. The n→π* transition, predicted to be at a longer wavelength (around 330-350 nm), involves the promotion of a non-bonding electron from the oxygen atoms of the nitro group to an antibonding π* orbital of the nitro group. This transition is characteristically of low intensity. libretexts.orguni-muenchen.de
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M+) would be expected, and its mass would confirm the molecular formula. A key feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak of nearly equal intensity to the M+ peak, due to the natural isotopic abundance of bromine (79Br and 81Br). miamioh.edu
The fragmentation of this compound is predicted to proceed through several characteristic pathways, influenced by the different functional groups attached to the benzene ring. Aromatic nitro compounds typically exhibit fragmentation involving the loss of the nitro group (NO2, mass 46) and nitric oxide (NO, mass 30). nih.gov Aromatic ethers are known to undergo cleavage of the C-O bond and fragmentation of the ether side chain. whitman.edublogspot.com Brominated aromatic compounds can lose the bromine atom. nih.gov
The expected major fragments and their corresponding mass-to-charge ratios (m/z) are outlined in the interactive table below.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|---|
| 265/267 | Moderate | [M]+• | Molecular ion |
| 219/221 | Moderate | [M - NO2]+ | Loss of the nitro group |
| 189/191 | Low | [M - NO2 - CH2O]+ | Subsequent loss of formaldehyde (B43269) from the chloromethoxy group |
| 140 | Low | [C6H3BrO]+ | Loss of NO2 and CH2Cl |
| 122 | Low | [C6H3ClNO2]+ | Loss of Br and CH2O |
The molecular ion peak at m/z 265 and 267 would confirm the molecular weight of the compound. The loss of the nitro group (NO2) would lead to a significant fragment at m/z 219 and 221. nih.gov Cleavage of the chloromethoxy group could occur in several ways, including the loss of a chloromethyl radical (•CH2Cl) or formaldehyde (CH2O) following rearrangement. The fragmentation of aromatic ethers often involves cleavage at the bond beta to the aromatic ring. whitman.edublogspot.com Further fragmentation of the benzene ring itself would lead to smaller charged species.
Computational and Theoretical Chemistry of 1 Bromo 2 Chloromethoxy 4 Nitrobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules. For a substituted nitrobenzene (B124822) like 1-Bromo-2-(chloromethoxy)-4-nitrobenzene, these methods can detail the influence of its distinct functional groups—a bromo group, a chloromethoxy group, and a nitro group—on the aromatic system.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. In a substituted benzene (B151609) ring, the substituents can cause significant distortions from a perfect hexagonal geometry due to steric and electronic effects.
For instance, studies on related molecules like 1-bromo-4-methyl-2-nitrobenzene show that the bond angles within the benzene ring deviate from the ideal 120°. researchgate.net The presence of a bulky bromine atom and an electron-withdrawing nitro group induces strain and alters bond lengths. The C-N bond length in nitrobenzene, for example, is calculated to be around 1.468 Å, and the O-N-O bond angle is approximately 124.2°. researchgate.net In this compound, the combined steric hindrance of the bromo and chloromethoxy groups at adjacent positions (ortho), along with the electronic pull of the para-nitro group, would be expected to produce a similarly distorted ring structure. DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to precisely model these structural parameters. researchgate.net
Table 1: Representative Geometric Parameters of Substituted Nitrobenzenes from DFT Calculations Note: This table presents typical data for analogous compounds to illustrate expected values.
| Parameter | Typical Calculated Value | Reference Compound |
|---|---|---|
| C-N Bond Length | 1.475 Å | 1-Bromo-4-methyl-2-nitrobenzene |
| C-Br Bond Length | 1.901 Å | 1-Bromo-4-methyl-2-nitrobenzene |
| O-N-O Bond Angle | 124.2° | Nitrobenzene researchgate.net |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
Substituents dramatically influence the frontier orbitals. Electron-withdrawing groups, such as the nitro group (-NO₂), lower the energy of both the HOMO and LUMO, making the molecule a better electron acceptor. researchgate.net Conversely, electron-donating groups raise the energies of the frontier orbitals. For this compound, the potent electron-withdrawing nitro group is expected to significantly lower the LUMO energy, rendering the aromatic ring electron-deficient and susceptible to nucleophilic attack. The bromo and chloromethoxy groups also influence the electronic landscape, with halogens being weakly deactivating and the methoxy (B1213986) portion having electron-donating resonance effects.
Table 2: Calculated Frontier Orbital Energies for Various Nitrobenzene Derivatives Note: This table is illustrative and uses data from analogous compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |
|---|---|---|---|
| Nitrobenzene | -7.98 | -1.61 | 6.37 |
| p-Nitroaniline | -6.69 | -2.04 | 4.65 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is an invaluable tool for predicting how molecules will interact, particularly for identifying sites prone to electrophilic and nucleophilic attack.
On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are targets for electrophiles. Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to attack by nucleophiles.
For nitrobenzene derivatives, MEP maps consistently show a strong negative potential localized on the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net The aromatic ring, influenced by the electron-withdrawing nitro group, typically displays a more positive potential (or less negative) compared to benzene, indicating its reduced reactivity towards electrophiles and enhanced reactivity towards nucleophiles. researchgate.netwalisongo.ac.id In this compound, the areas around the carbons bearing the bromo and chloromethoxy groups, as well as the unsubstituted carbons on the ring, would be key sites of interest for nucleophilic attack, with their relative reactivity being predictable from the MEP map.
Computational methods are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The accuracy of these predictions allows for the confident assignment of experimental spectra. For aromatic compounds, aryl protons typically resonate in the 6.5-8.0 ppm range. libretexts.org The specific shifts are modulated by the electronic environment; electron-withdrawing groups like -NO₂ shift deshield nearby protons (move them downfield), while electron-donating groups have a shielding effect.
Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP). researchgate.net Characteristic vibrational modes for this compound would include symmetric and asymmetric stretching of the NO₂ group (typically strong bands in the IR spectrum around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹), C-Br stretching, C-O and C-Cl stretching from the chloromethoxy group, and various C-H and C=C stretching and bending modes of the aromatic ring. libretexts.orgresearchgate.net
Table 3: Example of Predicted vs. Experimental Vibrational Frequencies for a Substituted Benzene Note: This table is for an illustrative compound, 1,2,3-trichloro-4-nitrobenzene, to show the typical accuracy of DFT predictions.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| NO₂ Asymmetric Stretch | 1550 | 1545 |
| NO₂ Symmetric Stretch | 1365 | 1358 |
Reaction Mechanism Predictions and Energy Profiles
Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, allowing for the mapping of potential energy surfaces and the characterization of transient species like transition states.
The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound highly activated towards Nucleophilic Aromatic Substitution (SNAr). This reaction is crucial for introducing a wide variety of functional groups onto the benzene ring.
The generally accepted mechanism involves two steps:
Addition: A nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group (in this case, likely the bromide ion) is expelled, and the aromaticity of the ring is restored.
Computational studies can model this entire pathway. By calculating the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products, a complete reaction energy profile can be constructed. DFT calculations are used to locate the geometry of the transition states, which are identified as saddle points on the potential energy surface. Depending on the specific nucleophile and leaving group, the Meisenheimer complex can be a stable intermediate or, in some cases, a high-energy transition state itself. researchgate.netnih.gov For halonitrobenzenes, the formation of a stable Meisenheimer intermediate is typical. researchgate.net These calculations provide the activation energy, which is critical for predicting reaction rates and understanding the factors that control the regioselectivity of the nucleophilic attack.
Computational Exploration of Reaction Pathways
There are no specific computational studies that have explored the reaction pathways of this compound. Theoretical investigations into the decomposition and reaction mechanisms of substituted nitrobenzenes have been conducted more broadly. acs.orgnih.govresearchgate.net These studies often employ methods like density functional theory (DFT) to analyze reaction paths such as C-NO2 bond dissociation. acs.orgnih.govresearchgate.net However, the specific influence of the bromomethoxy and chloro substituents in the 1 and 2 positions of the benzene ring on the reaction energetics and mechanisms of this compound has not been computationally modeled or reported.
Aromaticity Indices and Their Correlation with Reactivity
No research was found that specifically calculates or discusses the aromaticity indices of this compound. Aromaticity indices, such as the nucleus-independent chemical shift (NICS) or the harmonic oscillator model of aromaticity (HOMA), are valuable computational tools for quantifying the aromatic character of a molecule, which in turn can be correlated with its reactivity. Studies on other substituted nitrobenzenes have sometimes explored how substituents affect the electron density and aromaticity of the benzene ring. researchgate.net However, a dedicated analysis of these indices for this compound and their relationship to its reactivity is absent from the current body of scientific literature.
Molecular Dynamics Simulations
There are no published studies detailing molecular dynamics (MD) simulations specifically for this compound. MD simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and transport properties. mdpi.com While MD simulations have been applied to a wide range of chemical systems, including some nitroaromatic compounds in different contexts nih.gov, their application to elucidate the molecular behavior of this compound has not been reported.
Synthetic Utility and Applications in Organic Synthesis
A Versatile Building Block for Polyfunctionalized Aromatics
The strategic positioning of the bromo, chloromethoxy, and nitro groups on the aromatic ring of 1-bromo-2-(chloromethoxy)-4-nitrobenzene provides chemists with multiple handles for selective functionalization. This multi-faceted reactivity is key to its utility in synthesizing complex aromatic structures.
Precursor for Nitrogen-Containing Heterocycles
While direct, documented examples of the synthesis of nitrogen-containing heterocycles starting from this compound are not extensively reported in readily available literature, the compound's structure suggests its potential as a precursor for such scaffolds. The presence of a nitro group, which can be readily reduced to an amine, and a labile chloromethoxy group, which can be displaced by nucleophiles, sets the stage for intramolecular cyclization reactions. For instance, reduction of the nitro group to an aniline (B41778) derivative, followed by nucleophilic attack of the resulting amine onto the chloromethoxy-activated benzylic position, could theoretically lead to the formation of various heterocyclic systems.
Furthermore, the bromo substituent offers a site for cross-coupling reactions, which could be employed to introduce additional functionalities that can participate in subsequent heterocycle-forming reactions. The reactivity of the chloromethoxy group as a protecting group for a hydroxymethyl functionality or as a reactive electrophile adds another layer of synthetic possibilities.
Intermediate in the Synthesis of Biologically Active Scaffolds (excluding biological activity itself)
The structural motifs accessible from this compound are frequently found in molecules of medicinal interest. The ability to introduce diverse substituents at the bromine and chloromethoxy positions, coupled with the synthetic handle provided by the nitro group, makes this compound an attractive starting material for the synthesis of complex molecular scaffolds that can serve as precursors to biologically active molecules.
For example, the bromo group can be subjected to Suzuki, Heck, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups, respectively. The chloromethoxy group can be converted to a variety of other functionalities, such as an alcohol, ether, or ester. The nitro group can be reduced to an amine, which can then be further functionalized. This array of possible transformations allows for the construction of a wide variety of substituted aromatic scaffolds from a single starting material.
Derivatization Strategies for Advanced Organic Materials
The development of advanced organic materials with tailored electronic and photophysical properties is a rapidly growing field of research. The functional group versatility of this compound makes it a promising candidate for the synthesis of monomers and building blocks for such materials.
Controlled Functionalization of the Halogen Sites
The differential reactivity of the bromine and chlorine atoms in this compound allows for selective functionalization. The aryl bromide is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various organic fragments. This allows for the precise tuning of the electronic properties of the resulting molecule. The chlorine atom of the chloromethoxy group is susceptible to nucleophilic substitution, providing a convenient route for attaching the aromatic core to other molecules or polymer backbones.
Table 1: Potential Cross-Coupling Reactions at the Bromo Position
| Coupling Reaction | Reagent | Resulting Functionality |
| Suzuki Coupling | Arylboronic acid | Biaryl |
| Heck Coupling | Alkene | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Arylalkyne |
| Buchwald-Hartwig Amination | Amine | Arylamine |
Transformations of the Chloromethoxy Group for Diverse Linkages
The chloromethoxy group is a key functional handle for introducing diverse linkages. It can react with a variety of nucleophiles, such as alcohols, phenols, and thiols, to form ether and thioether bonds. This reactivity is particularly useful for linking the aromatic unit to other molecular components or for the synthesis of polymers. Furthermore, hydrolysis of the chloromethoxy group yields a hydroxymethyl group, which can be further oxidized or esterified to introduce additional functionality.
Development of Novel Synthetic Routes and Methodologies
The unique reactivity of this compound can also inspire the development of new synthetic methods. The interplay between the different functional groups can lead to novel and efficient ways to construct complex molecules. For instance, the development of one-pot, multi-component reactions involving this starting material could provide rapid access to libraries of complex aromatic compounds. The exploration of its reactivity under various catalytic conditions could also uncover new and useful chemical transformations.
Conclusion and Future Research Directions
Summary of Current Understanding of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene Chemistry
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. libretexts.orgorganicchemistrytutor.com Conversely, it activates the ring for nucleophilic aromatic substitution. The bromine atom is also a deactivating group but is an ortho-, para-director for electrophilic substitution. organicchemistrytutor.comyoutube.com The interplay between these two groups suggests a complex reactivity profile.
The chloromethoxy group (-OCH₂Cl) is known to be a reactive moiety. It can be used as a protecting group for alcohols and can participate in chloromethylation reactions. wikipedia.orgtcichemicals.com In the context of the aromatic ring, it is an ortho-, para-director. stackexchange.com The presence of these three distinct functional groups on the same aromatic nucleus suggests that this compound could be a versatile, albeit currently underexplored, synthetic intermediate.
A summary of the directing effects of the substituents is presented in the table below.
| Substituent | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) |
| -NO₂ | Strongly deactivating | Meta |
| -Br | Weakly deactivating | Ortho, Para |
| -OCH₂Cl | Activating | Ortho, Para |
Identification of Knowledge Gaps and Untapped Research Avenues
The primary knowledge gap is the complete absence of experimental data for this compound. This presents a multitude of untapped research avenues:
Synthesis and Characterization: The most fundamental research needed is the development of a reliable synthetic route to this compound and its full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography.
Reactivity Studies: A systematic investigation of its reactivity is crucial. This would involve exploring its susceptibility to nucleophilic aromatic substitution, the reactivity of the chloromethoxy group, and its behavior in various electrophilic substitution reactions. The competitive influence of the three different substituents on the regioselectivity of these reactions is a key area for investigation.
Stability and Decomposition: The stability of the chloromethoxy group, particularly in the presence of the strongly electron-withdrawing nitro group, is unknown. Studies on its thermal and chemical stability would be valuable.
Biological Activity Screening: Many nitroaromatic compounds exhibit biological activity. nih.govmdpi.com Screening this compound for potential pharmaceutical or agrochemical applications could be a fruitful area of research.
Potential for Further Exploration in Complex Molecule Synthesis
Polysubstituted benzenes are fundamental building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. fiveable.mersc.org this compound, with its three distinct functional groups, holds significant potential as a versatile intermediate.
The bromine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. The nitro group can be reduced to an amine, which can then be further modified. The chloromethoxy group can serve as a handle for introducing other functionalities or as a protecting group that can be removed at a later synthetic stage. uchicago.edu
The strategic manipulation of these three functional groups could provide access to a diverse array of complex molecular architectures that would be challenging to synthesize through other routes. Research in this area would involve developing synthetic methodologies that selectively target one functional group while leaving the others intact.
Prospects for Advanced Computational Modeling in Predicting Reactivity
In the absence of experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. rsc.org Density Functional Theory (DFT) calculations, for instance, can be employed to:
Determine Molecular Structure and Electronic Properties: DFT can provide insights into the optimized geometry, bond lengths, bond angles, and electronic structure of the molecule. jcsp.org.pkresearchgate.net This information is fundamental to understanding its stability and reactivity.
Predict Reaction Mechanisms and Regioselectivity: Computational models can be used to explore the potential energy surfaces of various reactions, helping to predict the most likely reaction pathways and the regioselectivity of substitutions on the aromatic ring. researchgate.net This would be particularly valuable for understanding the competing directing effects of the bromo, chloromethoxy, and nitro groups.
Simulate Spectroscopic Data: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies), which would be invaluable in the characterization of the compound once it is synthesized. globalresearchonline.net
Assess Potential Toxicity: Quantitative Structure-Activity Relationship (QSAR) models, often based on descriptors derived from computational chemistry, can be used to predict the potential mutagenicity and toxicity of nitroaromatic compounds. nih.govmdpi.com
The application of these computational methods would not only provide valuable theoretical insights into the chemistry of this compound but also guide future experimental work, making the exploration of this unknown chemical entity more efficient and targeted.
Q & A
What are the common synthetic routes for preparing 1-Bromo-2-(chloromethoxy)-4-nitrobenzene, and what critical parameters influence reaction yield?
Answer:
Synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with nitration of 1-bromo-2-methoxybenzene to introduce the nitro group at the para position, followed by chlorination of the methoxy group. Alternatively, nucleophilic aromatic substitution (NAS) can introduce the chloromethoxy group into pre-nitrated intermediates. Critical parameters include:
- Temperature control (60–80°C for NAS to minimize side reactions like hydrolysis).
- Base selection (e.g., K₂CO₃ or NaH to deprotonate the hydroxyl intermediate).
- Solvent choice (polar aprotic solvents like DMF enhance NAS efficiency).
Purification via recrystallization (e.g., dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- ¹H NMR : Aromatic protons adjacent to nitro and bromine groups appear as doublets (δ 8.2–8.5 ppm for H3/H5; δ 7.6–7.8 ppm for H6). The chloromethoxy (–OCH₂Cl) group resonates as a singlet at δ 4.8–5.2 ppm.
- ¹³C NMR : The nitro-bearing carbon appears at ~148 ppm, while the brominated carbon is ~125 ppm.
- IR : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C–Br absorption (~560 cm⁻¹).
- MS : Molecular ion [M]⁺ at m/z 280 (C₇H₄BrClNO₃) with isotopic peaks characteristic of bromine (1:1) and chlorine (3:1) .
How can single-crystal X-ray diffraction (SCXRD) using SHELX software resolve ambiguities in the molecular structure of this compound?
Answer:
SCXRD with SHELXL refines bond lengths and angles to confirm substituent positions. For example:
- The C–Br bond length (~1.89 Å) and C–O–CH₂Cl torsion angle distinguish between positional isomers.
- Hydrogen atoms are modeled using riding coordinates (C–H = 0.95–0.99 Å), while heavy atoms undergo anisotropic refinement.
- High residual density (>1 eÅ⁻³) may indicate disorder; Twinning or pseudo-symmetry requires alternative space group testing. Cross-validation with spectroscopic data resolves ambiguities .
What strategies mitigate competing side reactions when using this compound in Suzuki-Miyaura cross-coupling reactions?
Answer:
The electron-withdrawing nitro group reduces aryl halide reactivity. Strategies include:
- Catalyst optimization : Use Pd(PPh₃)₄ with electron-rich ligands (e.g., SPhos) to enhance oxidative addition.
- Temperature control : Reactions at 80–100°C in degassed toluene/ethanol (3:1) minimize protodebromination.
- Boronic acid activation : Pre-dry boronic acids or use pinacol esters to suppress hydrolysis.
Monitor reaction progress via TLC (hexane/ethyl acetate) and purify using activated charcoal to remove Pd residues .
How should researchers address contradictory melting point and HPLC purity data observed in batches of this compound?
Answer:
Discrepancies may arise from polymorphs or residual solvents. Methodological steps:
- Thermal analysis : Perform DSC to identify melting endotherms and TGA to detect solvent retention (>1% weight loss indicates impurities).
- HPLC-NMR synergy : Compare retention times with ¹H NMR integration (e.g., impurity peaks at δ 1.2–1.5 ppm suggest aliphatic contaminants).
- Recrystallization : Test alternative solvent pairs (e.g., acetone/water vs. DCM/hexane) to isolate stable polymorphs .
What computational methods predict the regioselectivity of electrophilic substitution in derivatives of this compound?
Answer:
- DFT calculations (B3LYP/6-311+G**): Compute Fukui indices to identify nucleophilic sites. The nitro group directs electrophiles to C5 (meta to NO₂), while bromine weakly directs to C3 (meta to Br).
- Molecular Electrostatic Potential (MEP) maps : Visualize electron-deficient regions (e.g., near nitro groups) to predict nitration or sulfonation sites.
- Transition state modeling : Assess activation barriers for competing pathways (e.g., para vs. ortho substitution relative to chloromethoxy) .
How does the steric and electronic interplay between substituents influence the stability of this compound under acidic or basic conditions?
Answer:
- Acidic conditions : The nitro group stabilizes the ring against electrophilic attack, but the chloromethoxy group may hydrolyze to –OH under strong acids (e.g., H₂SO₄).
- Basic conditions : NaOH/ethanol promotes cleavage of the chloromethoxy group via SN2 displacement.
Monitor degradation via LC-MS and stabilize solutions by storing in anhydrous solvents at –20°C .
What are the best practices for resolving overlapping signals in the ¹H NMR spectrum of this compound?
Answer:
- High-field NMR : Use 500+ MHz instruments to enhance resolution.
- Solvent selection : Deuterated DMSO or acetone deshield aromatic protons, improving signal separation.
- 2D techniques : COSY and NOESY correlate coupled protons (e.g., H3/H5 coupling) and confirm spatial proximity of –OCH₂Cl to aromatic hydrogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
